molecular formula C17H22F3N3O4S B11001327 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide

Cat. No.: B11001327
M. Wt: 421.4 g/mol
InChI Key: MVIWQBVHTKTVLQ-KZUDCZAMSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a thiolane ring, a trifluoromethyl group, and a butanamide backbone. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the trifluoromethyl group, and the coupling of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE stands out due to its unique combination of a thiolane ring, trifluoromethyl group, and butanamide backbone

Properties

Molecular Formula

C17H22F3N3O4S

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H22F3N3O4S/c1-10(2)14(23-16(25)22-13-6-7-28(26,27)9-13)15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-5,8,10,13-14H,6-7,9H2,1-2H3,(H,21,24)(H2,22,23,25)/t13?,14-/m0/s1

InChI Key

MVIWQBVHTKTVLQ-KZUDCZAMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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